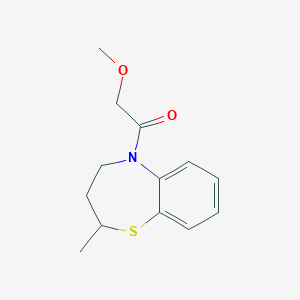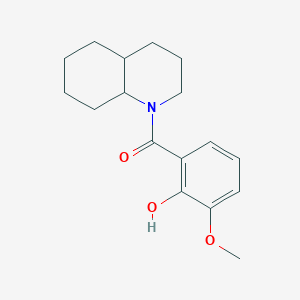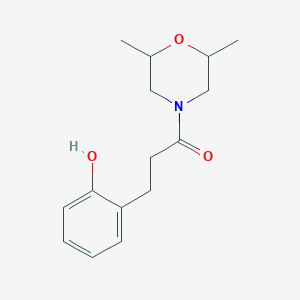![molecular formula C17H18N4O B7492877 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7492877.png)
1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide, also known as JNJ-5207852, is a small molecule inhibitor that has shown potential in the treatment of various diseases. The compound has been extensively studied for its mechanism of action and its biochemical and physiological effects on the human body.
Mecanismo De Acción
1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide is a selective inhibitor of the transcription factor c-Jun N-terminal kinase (JNK). JNK is involved in many cellular processes, including inflammation, apoptosis, and cell differentiation. By inhibiting JNK, 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide can reduce inflammation and cell proliferation, making it a potential treatment for various diseases.
Biochemical and Physiological Effects:
1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have anti-inflammatory effects in pre-clinical studies. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has been studied for its potential in the treatment of arthritis, cancer, and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its mechanism of action and its potential in the treatment of various diseases. However, like any compound, it has limitations, including its specificity and potential off-target effects.
Direcciones Futuras
There are several future directions for the study of 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide. One potential direction is the development of new analogs with improved potency and specificity. Another direction is the study of 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide in combination with other drugs for the treatment of various diseases. Additionally, further pre-clinical and clinical studies are needed to determine the safety and efficacy of 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide in humans.
Conclusion:
In conclusion, 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide is a small molecule inhibitor that has shown potential in the treatment of various diseases. Its mechanism of action involves the inhibition of JNK, a transcription factor involved in many cellular processes. The compound has been extensively studied for its biochemical and physiological effects and has shown promising results in pre-clinical studies. While there are limitations to its use, 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide has several advantages for lab experiments and has several future directions for study.
Métodos De Síntesis
The synthesis of 1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 3,4-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide with 1-phenylethylamine and 1,3-dimethyl-3,4-dihydro-2H-pyrazolo[3,4-b]pyridin-5-amine. The reaction is carried out in the presence of a catalyst and under specific conditions to yield the final product.
Aplicaciones Científicas De Investigación
1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide has been studied extensively for its potential in the treatment of various diseases. It has been shown to have anti-inflammatory effects and has been studied for its potential in the treatment of arthritis. It has also been studied for its potential in the treatment of cancer and has shown promising results in pre-clinical studies.
Propiedades
IUPAC Name |
1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(13-7-5-4-6-8-13)19-17(22)14-9-15-12(2)20-21(3)16(15)18-10-14/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXZPVYYHOMEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NC(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

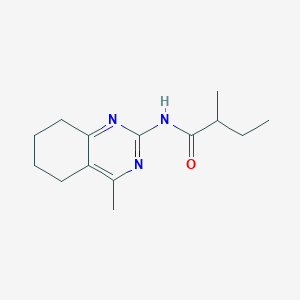


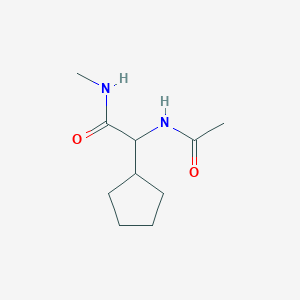
![3-[[Benzhydryl(methyl)amino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7492829.png)
![4-(1,3-Benzothiazol-2-yl)-18-ethyl-3-imino-4,5,10,18-tetrazatetracyclo[8.8.0.02,6.012,17]octadeca-1,5,12,14,16-pentaen-11-one](/img/structure/B7492833.png)

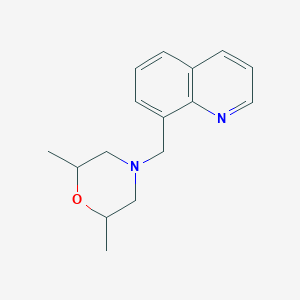

![4-Methyl-2-[[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl]-1,2,4-triazole-3-thione](/img/structure/B7492852.png)
